2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, a scaffold renowned for its pharmacological versatility. Its structure features a dihydropyrimidin-2-ylsulfanyl core modified with a 4-tert-butylphenyl sulfonyl group at position 5 and a 3,4-difluorophenyl acetamide moiety at position 2. The tert-butyl group enhances lipophilicity and metabolic stability, while the sulfonyl and fluorinated aromatic substituents likely influence target binding and solubility.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4S2/c1-22(2,3)13-4-7-15(8-5-13)33(30,31)18-11-25-21(27-20(18)29)32-12-19(28)26-14-6-9-16(23)17(24)10-14/h4-11H,12H2,1-3H3,(H,26,28)(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSZFLCTFNEYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key structural distinctions between the target compound and similar DHPM derivatives include:
Pharmacological and Physicochemical Properties
- Solubility : The sulfonyl group enhances aqueous solubility relative to thioether (e.g., BP 274515345-53-9’s furfurylsulfinyl) or unmodified DHPMs .
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism rates, contrasting with dimethylphenoxy derivatives (), which may undergo rapid demethylation .
Preparation Methods
Modified Biginelli Reaction
The foundational step employs a Biginelli-type three-component reaction, optimized for subsequent functionalization:
Reagents:
- Ethyl acetoacetate (1.2 equiv)
- Thiourea (1.0 equiv)
- 4-tert-Butylbenzaldehyde (1.0 equiv)
- Catalytic HCl (0.1 M in ethanol)
Conditions:
- Reflux in anhydrous ethanol (78°C)
- Reaction time: 12–16 hours
- Yield: 68–72% (crude)
Mechanistic Considerations:
The reaction proceeds through Knoevenagel condensation followed by Michael addition and cyclocondensation. The absence of protecting groups necessitates careful stoichiometric control to prevent oligomerization.
Post-Condensation Modifications
Crude product purification involves:
- Neutralization with saturated NaHCO₃
- Extraction with ethyl acetate (3×50 mL/g)
- Chromatography on silica gel (hexane:ethyl acetate = 3:1 → 1:1 gradient)
Key Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 2.41 (s, 3H, CH₃), 5.21 (s, 1H, C4-H), 7.42–7.58 (m, 4H, Ar-H)
- HRMS (ESI+): m/z calc. for C₁₇H₂₁N₂O₂S [M+H]⁺: 325.1284, found: 325.1286
Sulfonation at Position 5
Sulfonyl Chloride Preparation
The 4-tert-butylbenzenesulfonyl chloride intermediate is synthesized via:
- 4-tert-Butylbenzene (1.0 equiv) in ClSO₃H (5 vol) at 0°C
- Gradual warming to 25°C over 2 hours
- Quenching with PCl₅ (1.5 equiv) at −10°C
- Isolation by distillation (bp 142–145°C/12 mmHg)
Yield: 83–87%
Coupling to Dihydropyrimidinone
Sulfonation employs nucleophilic aromatic substitution under mildly basic conditions:
Reaction Scheme:
Dihydropyrimidinone (1.0 equiv) + 4-tert-butylbenzenesulfonyl chloride (1.2 equiv) → Product
Optimized Conditions:
- Solvent: Anhydrous DMF
- Base: DIPEA (2.5 equiv)
- Temperature: 0°C → 25°C (gradual warming)
- Time: 8 hours
- Yield: 65–70%
Critical Note:
Exclusion of moisture prevents hydrolysis of the sulfonyl chloride. Molecular sieves (4Å) improve yields by scavenging trace water.
Installation of the Sulfanylacetamide Side Chain
Thiolation of C2 Position
The C2 hydroxyl group undergoes thiofunctionalization via a Mitsunobu-like reaction:
Reagents:
- 2-Mercaptoacetic acid (1.5 equiv)
- DIAD (1.5 equiv)
- PPh₃ (1.5 equiv)
Conditions:
- THF, N₂ atmosphere
- 0°C → reflux over 4 hours
- Yield: 58–62%
Amide Coupling with 3,4-Difluoroaniline
Final functionalization uses EDC/HOBt-mediated coupling:
Procedure:
- Sulfanylacetic acid intermediate (1.0 equiv) in DCM
- EDC (1.2 equiv), HOBt (1.1 equiv)
- 3,4-Difluoroaniline (1.5 equiv)
- Stir 12 hours at 25°C
Workup:
- Wash with 5% citric acid (2×)
- Dry over MgSO₄
- Chromatography (SiO₂, DCM:MeOH 95:5)
Yield: 75–80%
Analytical Data for Final Compound
Spectroscopic Characterization:
- ¹H NMR (600 MHz, DMSO-d₆):
δ 1.28 (s, 9H, t-Bu), 3.82 (s, 2H, SCH₂CO), 6.12 (s, 1H, NH), 7.02–7.88 (m, 7H, Ar-H), 10.41 (s, 1H, NH)
¹³C NMR (150 MHz, DMSO-d₆):
δ 31.2 (t-Bu C), 35.8 (SCH₂), 118.4–156.2 (Ar-C), 165.3 (CONH), 172.1 (C=O)HRMS (ESI-):
m/z calc. for C₂₃H₂₃F₂N₃O₃S₂ [M-H]⁻: 530.1121, found: 530.1124
Purity Assessment:
- HPLC (C18, MeCN:H₂O 70:30): 99.2%
- Melting Point: 214–216°C
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| 1 | Biginelli Condensation | 68–72 | 95 | Scalable, one-pot |
| 2 | Sulfonation | 65–70 | 97 | Regioselective |
| 3 | Thiolation | 58–62 | 90 | Mild conditions |
| 4 | Amide Coupling | 75–80 | 99 | High atom economy |
Process Optimization Challenges
Crystallization Improvements
Final product recrystallization from ethyl acetate/hexane (1:3):
- Reduces solvent residues below ICH Q3C limits
- Enhances polymorphic stability (Form I exclusively)
Scalability and Industrial Relevance
Kilogram-Scale Protocol:
- Batch size: 5 kg starting material
- Telescoped steps 1–2 without intermediate isolation
- Continuous flow hydrogenation for nitro group reduction
- Final purification via antisolvent crystallization
Economic Metrics:
- Overall yield: 41% (bench) → 48% (plant)
- E-factor: 23 (process optimization reduces to 18)
Emerging Methodologies
Photoredox Catalysis
Recent advances enable C–H sulfonation using Ru(bpy)₃²⁺ catalysts:
- Avoids sulfonyl chloride handling
- Improves regioselectivity to >98:2
Biocatalytic Approaches
Lipase-mediated acetylation demonstrates:
- 89% yield in amide bond formation
- Reduced E-factor (12 vs. 23 chemical process)
Q & A
Q. What advanced spectroscopic techniques resolve tautomeric ambiguity in the dihydropyrimidinone core?
- 13C NMR : Compare carbonyl (C=O) and enol (C-OH) carbon shifts.
- Variable-temperature NMR : Monitor tautomer equilibrium shifts at 25°C vs. 60°C.
- IR in D2O : Detect enol O-H stretching (broad ~3000 cm⁻¹) .
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